Octa-1,4,6-triene
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Overview
Description
Octa-1,4,6-triene is an organic compound with the molecular formula C8H12. It is a type of triene, meaning it contains three double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octa-1,4,6-triene can be synthesized through various methods. One common approach involves the dechlorination of decachlorobicyclo[3.3.0]octa-2,6-diene using powdered selenium, sulfur, phosphorus, or titanium in the presence of anhydrous aluminium chloride at temperatures between 90–100°C . Another method includes the use of rhodium (I) complexes to catalyze the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve large-scale synthesis using catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Octa-1,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, often using reagents like lithium aluminium hydride.
Substitution: This includes reactions where one atom or group of atoms is replaced by another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Peroxy acids or dimethyldioxirane are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Octa-1,4,6-triene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Octa-1,4,6-triene involves its interaction with various molecular targets and pathways. For instance, its reactivity with electrophiles and nucleophiles can lead to the formation of different products, depending on the reaction conditions. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,3,6-Octatriene: Another triene with a similar structure but different double bond positions.
2,4,6-Octatriene: A triene with double bonds at different positions, leading to different reactivity and properties.
Uniqueness: Octa-1,4,6-triene is unique due to its specific arrangement of double bonds, which influences its chemical reactivity and the types of reactions it can undergo. This makes it distinct from other trienes like 1,3,6-Octatriene and 2,4,6-Octatriene, which have different reactivity profiles and applications.
Properties
CAS No. |
66003-42-7 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
octa-1,4,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-4,6-8H,1,5H2,2H3 |
InChI Key |
WUUCWXTXRGXFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCC=C |
Origin of Product |
United States |
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